2-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methoxy]pyridine
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Overview
Description
2-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methoxy]pyridine is a complex heterocyclic compound that features a triazolopyrazine moiety fused with a piperidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methoxy]pyridine typically involves multi-step organic synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
2-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The triazolopyrazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolopyrimidines: Exhibits significant antimicrobial and anticancer properties
Uniqueness
2-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methoxy]pyridine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the triazolopyrazine core with the piperidine and pyridine rings provides a versatile scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
3-methyl-8-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13-5-3-7-16(20-13)25-12-15-6-4-9-23(11-15)17-18-22-21-14(2)24(18)10-8-19-17/h3,5,7-8,10,15H,4,6,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHXOLSKJFDGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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